A Technical Guide to 4-Amino-6-bromo-5-cyano-1-(β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine: Synthesis, Characterization, and Application
A Technical Guide to 4-Amino-6-bromo-5-cyano-1-(β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine: Synthesis, Characterization, and Application
Executive Summary: This document provides a comprehensive technical overview of the nucleoside analog 4-Amino-6-bromo-5-cyano-1-(β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine. This compound, built upon the versatile 7-deazapurine scaffold, is a pivotal intermediate in medicinal chemistry and drug discovery. Its strategic design, featuring a bromine atom and a cyano group, offers multiple avenues for synthetic elaboration, making it a valuable starting point for the generation of compound libraries targeting a range of biological targets. This guide details the molecular profile, a robust synthetic and purification protocol, analytical characterization methods, and the strategic utility of this compound for researchers in chemical biology and drug development.
Molecular Profile and Significance
4-Amino-6-bromo-5-cyano-1-(β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine is a synthetic ribonucleoside analog. Its core, the pyrrolo[2,3-d]pyrimidine system, is an isomer of the naturally occurring purine ring system and is commonly referred to as 7-deazapurine. The replacement of the N7 atom of a purine with a carbon atom renders the five-membered ring more electron-rich and introduces a site (C7) for further functionalization, which can lead to enhanced enzyme binding or improved base-pairing properties in nucleic acids.[1]
The title compound is of significant interest not as a final therapeutic agent, but as a highly versatile synthetic intermediate. Its key structural features underscore its utility:
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4-Amino Group: Mimics the natural nucleoside adenosine, allowing it to be recognized by various enzymes.
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β-D-Ribofuranosyl Moiety: The natural sugar configuration ensures that subsequent derivatives can act as substrates or inhibitors for polymerases, kinases, or other nucleoside-processing enzymes.
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6-Bromo Substituent: Serves as a prime reaction handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a vast array of aryl, heteroaryl, or alkyl groups.
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5-Cyano Group: A strong electron-withdrawing group that modulates the electronics of the heterocyclic core. It can also be chemically transformed into other functional groups like amides or carboxylic acids.
This combination of features makes it an ideal precursor for generating libraries of novel nucleoside analogs for screening against therapeutic targets such as viral polymerases, protein kinases, and other enzymes implicated in cancer and inflammatory diseases.
Chemical Structure and Properties
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Caption: A graph-based representation of the key functional components.
| Property | Value | Source |
| IUPAC Name | 4-Amino-6-bromo-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | N/A |
| CAS Number | 1203470-58-9 | MedChemExpress |
| Molecular Formula | C₁₂H₁₂BrN₅O₄ | MedChemExpress |
| Molecular Weight | 370.16 g/mol | MedChemExpress |
| Appearance | White to off-white solid | MedChemExpress |
Synthesis and Purification Protocol
The synthesis of the title compound is achieved through a multi-step process culminating in the glycosylation of the 7-deazapurine core, followed by deprotection. The critical step is the attachment of the ribose sugar to the nucleobase, a reaction that requires careful control to achieve the desired N-1 regioisomer.
The following protocol is based on the established Vorbrüggen glycosylation methodology described for this class of compounds.[1]
Synthetic Workflow Diagram
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Caption: Workflow for the synthesis and purification of the target nucleoside.
Step-by-Step Experimental Protocol
Step 1: Silylation of the Nucleobase
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To a suspension of 4-amino-6-bromo-5-cyano-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous acetonitrile, add N,O-Bis(trimethylsilyl)acetamide (BSA) (2.5 eq).
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Heat the mixture at reflux under an inert atmosphere (e.g., Argon or Nitrogen) until the solution becomes clear, typically for 1-2 hours.
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Cool the reaction mixture to room temperature. The resulting solution of the silylated nucleobase is used directly in the next step.
Scientist's Notes (Expertise & Experience): Silylation of the nucleobase is a critical prerequisite for the Vorbrüggen glycosylation. The trimethylsilyl (TMS) groups increase the solubility of the heterocyclic base in organic solvents and, more importantly, activate it for the subsequent C-N bond formation with the ribose donor. Using the silylated species in situ prevents its hydrolysis from atmospheric moisture.
Step 2: Vorbrüggen Glycosylation
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In a separate flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1 eq) in anhydrous acetonitrile.
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Add this solution to the prepared silylated nucleobase solution from Step 1.
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Cool the mixture to 0°C in an ice bath.
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Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Scientist's Notes (Trustworthiness): This reaction is known to produce a mixture of the desired N-1 glycosylated product and the undesired N-7 regioisomer, often in a roughly 1:2 ratio.[1] The formation of both isomers is a key challenge. The Lewis acid, TMSOTf, catalyzes the reaction by activating the ribose donor. TLC monitoring (e.g., using a 1:1 mixture of ethyl acetate:hexanes) is essential to determine the point of maximum product formation before side reactions begin to dominate. Two new spots, corresponding to the protected N-1 and N-7 isomers, should be visible.
Step 3: Isomer Separation
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Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.
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Extract the mixture with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the resulting crude residue by silica gel column chromatography. A gradient elution system (e.g., from 20% to 50% ethyl acetate in hexanes) is typically required to separate the two benzoyl-protected regioisomers.
Scientist's Notes (Expertise & Experience): The separation of the N-1 and N-7 isomers is the most challenging purification step. The polarity difference between the two isomers is often slight. Careful column chromatography with a shallow solvent gradient is crucial for achieving good separation. The identity of the fractions should be confirmed by TLC and proton NMR analysis of the anomeric proton signal.
Step 4: Deprotection
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Dissolve the purified, benzoyl-protected N-1 isomer in a saturated solution of ammonia in methanol (prepared by bubbling ammonia gas through methanol at 0°C).
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Stir the solution in a sealed pressure vessel at room temperature for 16-24 hours.
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Monitor the reaction by TLC until the starting material is fully consumed.
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Concentrate the reaction mixture under reduced pressure.
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Purify the residue by silica gel chromatography or recrystallization to yield the final product, 4-amino-6-bromo-5-cyano-1-(β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine .
Scientist's Notes (Trustworthiness): The use of methanolic ammonia is a standard and effective method for cleaving benzoyl ester protecting groups from nucleosides without affecting other sensitive functionalities.[2] The reaction goes to completion, and the by-product, benzamide, is typically easy to separate from the more polar nucleoside product during the final purification. The final product's purity should be confirmed by HPLC to be >95% and its identity verified by HRMS and NMR.
Analytical Characterization
A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity. The following data are expected upon characterization.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrrolo[2,3-d]pyrimidine core (e.g., a singlet for H-2). A characteristic doublet for the anomeric proton (H-1') of the β-ribose sugar, typically around 6.0-6.5 ppm. Multiplets for the remaining ribose protons (H-2', H-3', H-4', H-5'). Exchangeable protons for the amino (NH₂) and hydroxyl (OH) groups. |
| ¹³C NMR | Resonances for all 12 unique carbon atoms. Signals for the quaternary carbons of the heterocyclic core, including the cyano group. Five distinct signals for the ribofuranosyl carbons. |
| HRMS (ESI+) | Calculation for C₁₂H₁₃BrN₅O₄⁺ [M+H]⁺: 370.0199, 372.0178. Found: Values should be within 5 ppm of the calculated mass, showing the characteristic isotopic pattern for a bromine-containing compound. |
| HPLC | A single major peak with a purity of ≥95% under standard reverse-phase conditions. |
Applications in Medicinal Chemistry
The primary value of 4-amino-6-bromo-5-cyano-1-(β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine lies in its role as a versatile platform for diversification. The C6-bromo position is readily functionalized via palladium-catalyzed cross-coupling reactions, allowing for the rapid synthesis of analog libraries.
Example Diversification Strategy (Suzuki-Miyaura Coupling):
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Reactants: The title compound (1.0 eq), an aryl- or heteroaryl-boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq), and a base (e.g., Na₂CO₃, 2.0 eq).
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Solvent: A mixture such as 1,4-dioxane and water.
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Conditions: The mixture is heated, often under microwave irradiation, to drive the reaction to completion.
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Outcome: The bromine atom is replaced by the aryl or heteroaryl group from the boronic acid, yielding a novel C6-substituted 7-deazapurine nucleoside.
This strategy enables the exploration of the structure-activity relationship (SAR) at the C6 position, which is crucial for optimizing interactions with the target protein. By systematically varying the coupled substituent, researchers can fine-tune properties such as potency, selectivity, and pharmacokinetic profile.
Conclusion
4-Amino-6-bromo-5-cyano-1-(β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine is a high-value, strategic intermediate for drug discovery. While its synthesis presents a notable challenge in controlling regioselectivity during the key glycosylation step, established chromatographic methods allow for the isolation of the desired product. Its true power is realized in its capacity as a scaffold for parallel synthesis and library generation, providing medicinal chemists with a robust platform to develop novel nucleoside-based therapeutics.
References
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Kempe, T., et al. (1982). Selective 2'-benzoylation at the cis 2',3'-diols of protected ribonucleosides and isomerization of 2'-benzoates to 3'-benzoates. Nucleic Acids Research, 10(21), 6695–6714. Available at: [Link]
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Seela, F., et al. (2009). Studies on the glycosylation of pyrrolo[2,3-d]pyrimidines with 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: the formation of regioisomers during toyocamycin and 7-deazainosine syntheses. Nucleosides, Nucleotides & Nucleic Acids, 28(5-6), 678-94. Available at: [Link]
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- 1. Studies on the glycosylation of pyrrolo[2,3-d] pyrimidines with 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: the formation of regioisomers during toyocamycin and 7-deazainosine syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP2319853A1 - Process for the production of 2'-branched nucleosides - Google Patents [patents.google.com]
